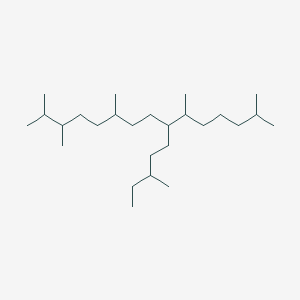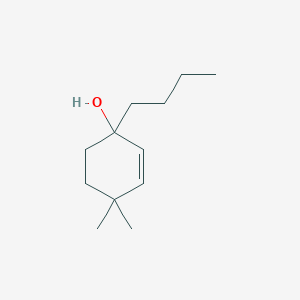
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group, a methyl group, and a thione group attached to the dihydropyridine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the condensation of benzylamine with an appropriate β-keto ester, followed by cyclization and subsequent introduction of the thione group.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the thione group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-one and other dihydropyridine derivatives share structural similarities.
Uniqueness: The presence of the thione group in this compound distinguishes it from other dihydropyridine derivatives, potentially leading to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
185621-80-1 |
|---|---|
Formule moléculaire |
C13H15NS |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
1-benzyl-2-methyl-2,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C13H15NS/c1-11-6-5-9-13(15)14(11)10-12-7-3-2-4-8-12/h2-5,7-9,11H,6,10H2,1H3 |
Clé InChI |
PCQHJFZBTONGLS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC(=S)N1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
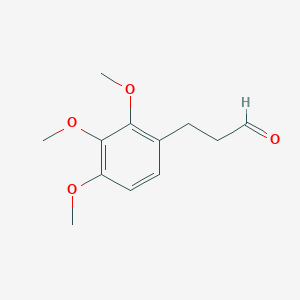
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
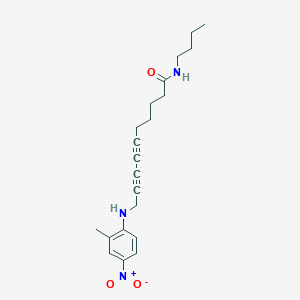
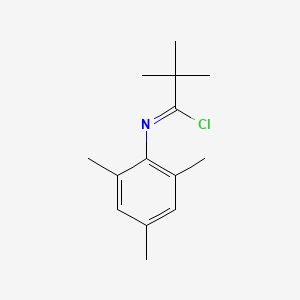
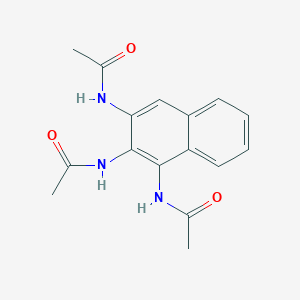
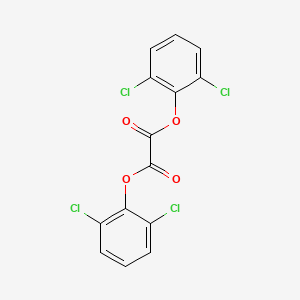
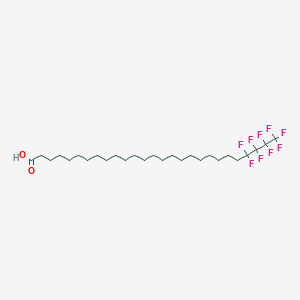
![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
